

Measuring CC-122-Induced Apoptosis in Cell Lines: Application Notes and Protocols

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Compound of Interest

Compound Name: PF-122

Cat. No.: B1193418

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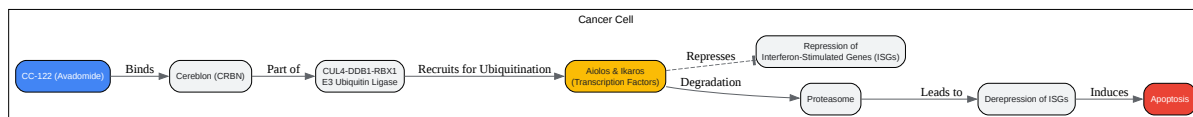
For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-122, also known as Avadomide, is a novel pleiotropic pathway modifier that belongs to the class of cereblon E3 ligase modulators (CELMoDs).[1][2] It exhibits potent anti-cancer properties by inducing the degradation of the lymphoid transcription factors Aiolos (IKZF3) and Ikaros (IKZF1).[3][4] This degradation leads to the derepression of interferon-stimulated genes, ultimately triggering apoptosis in malignant cells, particularly in hematological malignancies like Diffuse Large B-cell Lymphoma (DLBCL).[3][5] This document provides detailed protocols and application notes for measuring CC-122-induced apoptosis in cancer cell lines.

Mechanism of Action: CC-122-Induced Apoptosis

CC-122 exerts its pro-apoptotic effects by hijacking the Cullin-4 RING E3 ubiquitin ligase complex. By binding to the substrate receptor cereblon (CRBN), CC-122 recruits Aiolos and Ikaros for ubiquitination and subsequent proteasomal degradation.[3][4] The degradation of these transcription factors, which act as repressors of interferon (IFN) response genes, leads to the upregulation of IFN-stimulated genes (ISGs).[3][5] This mimicry of an interferon response ultimately culminates in the induction of apoptosis.[5]



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Caption: CC-122 signaling pathway leading to apoptosis.

Data Presentation: Quantitative Analysis of CC-122-Induced Apoptosis

The following tables summarize the dose-dependent effects of CC-122 on apoptosis in various DLBCL cell lines after a 7-day treatment period. Apoptosis was quantified using Annexin V and a viability dye (To-Pro-3) followed by flow cytometry.^[1]

Table 1: CC-122-Induced Apoptosis in Activated B-cell (ABC) DLBCL Cell Lines^[1]

Cell Line	CC-122 Concentration (μM)	Fold Increase in Apoptosis (vs. DMSO)
TMD8	0.1	~4.5
1	~5.5	
10	~6.0	
OCI-LY10	0.1	~5.0
1	~6.0	
10	~6.5	

Table 2: CC-122-Induced Apoptosis in Germinal Center B-cell (GCB) DLBCL Cell Lines^[1]

Cell Line	CC-122 Concentration (μM)	Fold Increase in Apoptosis (vs. DMSO)
WSU-DLCL2	0.1	~4.0
1	~5.0	
10	~5.5	
Karpas 422	0.1	~4.0
1	~4.5	
10	~5.0	

Experimental Protocols

This section provides a detailed protocol for assessing CC-122-induced apoptosis in a suspension cell line (e.g., DLBCL cell lines) using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Principle

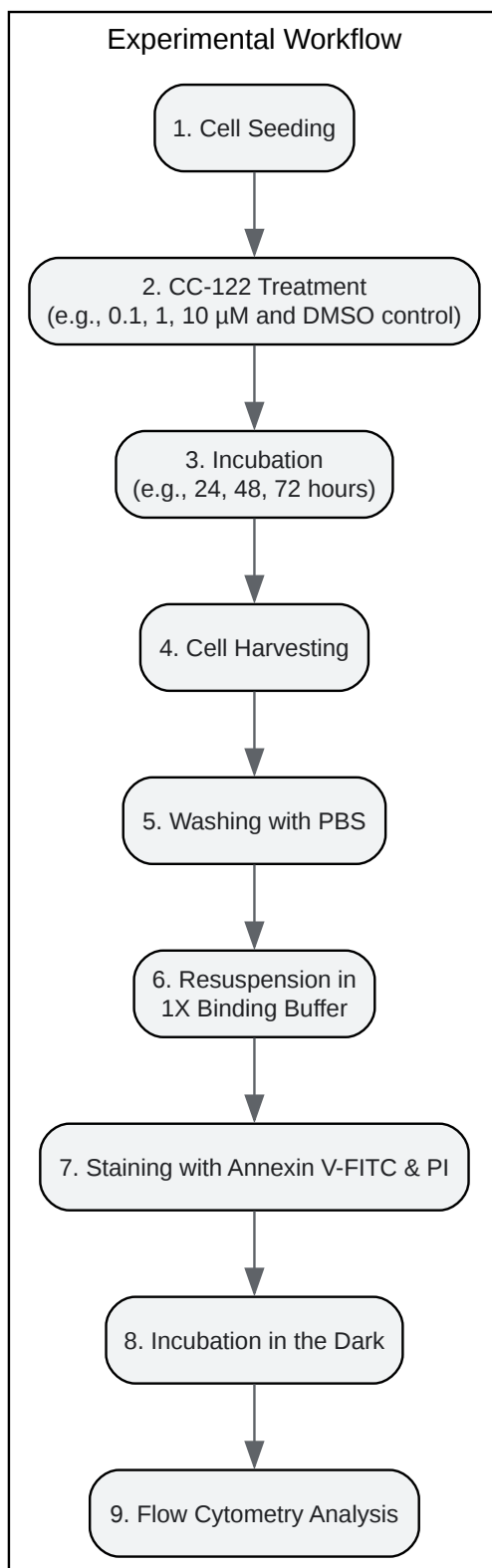
During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, Alexa Fluor 488) to label early apoptotic cells.[7] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.[6][8] This dual-staining method allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations.[8]

Materials

- CC-122 (Avadomide)
- DLBCL cell line (e.g., TMD8, OCI-LY10, WSU-DLCL2, Karpas 422)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
- Flow cytometer
- Microcentrifuge tubes
- Cell culture plates (e.g., 6-well or 12-well)

Experimental Workflow



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Caption: Workflow for measuring CC-122-induced apoptosis.

Detailed Protocol

- Cell Seeding:
 - Seed the suspension cells in a multi-well plate at a density of 0.5×10^6 to 1×10^6 cells/mL in complete culture medium. The final volume per well will depend on the plate format (e.g., 2 mL for a 6-well plate).
- CC-122 Treatment:
 - Prepare stock solutions of CC-122 in DMSO.
 - Treat the cells with the desired concentrations of CC-122 (e.g., 0.1, 1, and 10 μ M).
 - Include a vehicle control group treated with the same volume of DMSO as the highest CC-122 concentration.
 - For time-course experiments, set up separate plates for each time point.
- Incubation:
 - Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired time periods (e.g., 24, 48, and 72 hours).
- Cell Harvesting:
 - After the incubation period, transfer the cells from each well to individual microcentrifuge tubes.
 - Centrifuge the cells at 300-400 x g for 5 minutes.
 - Carefully aspirate the supernatant.
- Washing:
 - Resuspend the cell pellet in 1 mL of cold PBS.
 - Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

- Repeat the wash step once more.
- Staining:
 - Prepare the 1X Annexin V Binding Buffer as per the kit manufacturer's instructions.
 - Resuspend the cell pellet in 100 μ L of 1X Binding Buffer.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to the cell suspension. The volumes may vary depending on the kit, so always refer to the manufacturer's protocol.
 - Gently vortex the cells.
- Incubation for Staining:
 - Incubate the tubes at room temperature for 15 minutes in the dark.
- Preparation for Flow Cytometry:
 - After incubation, add 400 μ L of 1X Binding Buffer to each tube.
 - Keep the samples on ice and protected from light until analysis.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).
 - Set up the flow cytometer with appropriate compensation controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
 - Acquire data for at least 10,000 events per sample.
 - Analyze the data to quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V- / PI-): Viable cells
 - Lower-right (Annexin V+ / PI-): Early apoptotic cells
 - Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

- Upper-left (Annexin V- / PI+): Necrotic cells

Concluding Remarks

The protocols and data presented in this document provide a framework for the robust and reproducible measurement of CC-122-induced apoptosis in cancer cell lines. Accurate quantification of apoptosis is crucial for understanding the mechanism of action of novel therapeutics like CC-122 and for their preclinical evaluation. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.

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